![molecular formula C11H13Cl2FN2O B1376639 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride CAS No. 1423024-58-1](/img/structure/B1376639.png)
4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
Overview
Description
4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride, also known as C-FAP, is a synthetic compound with a wide range of potential applications in scientific research. This compound has been studied for its ability to act as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells, as well as its potential use in other biochemical assays. C-FAP has also been studied for its ability to act as a photosensitizer for photodynamic therapy (PDT) in cancer treatment.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis and improvement of cephem derivatives, such as 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, have been optimized for scale-up production, highlighting the relevance of pyrrolidinone derivatives in the synthesis of antibiotics Cheng Qing-fang, 2005.
- Research on pyridonecarboxylic acids as antibacterial agents involves the synthesis of compounds with pyrrolidinyl substitutions, indicating the importance of pyrrolidinone cores in developing new antibacterial agents H. Egawa et al., 1984.
- The synthesis of novel fluorine-containing triazinones demonstrates the incorporation of fluorophenyl groups into biologically active molecules, suggesting potential applications in designing new antimicrobial agents B. S. Holla et al., 2003.
Potential Applications
- Studies on the synthesis of compounds for anti-inflammatory activity, incorporating chloro-fluorophenyl groups, highlight the role of such structures in medicinal chemistry, aiming to discover new therapeutic agents K. Sunder & Jayapal Maleraju, 2013.
- The development of intermediates for anticancer drugs using chloro-fluorophenyl motifs indicates the significance of these compounds in synthesizing biologically active molecules targeting cancer Jianqing Zhang et al., 2019.
properties
IUPAC Name |
4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O.ClH/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6;/h2-4,9,11H,5,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHDDFTYCJCWFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride | |
CAS RN |
1423024-58-1 | |
Record name | 2-Pyrrolidinone, 4-amino-5-(4-chloro-3-fluorophenyl)-1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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